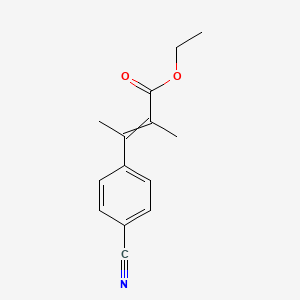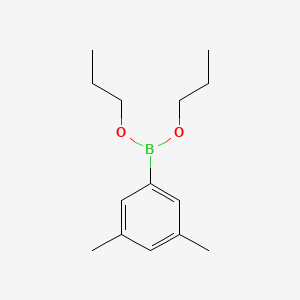
Dipropyl (3,5-dimethylphenyl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound features a boronate ester functional group, which is integral to its reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dipropyl (3,5-dimethylphenyl)boronate typically involves the reaction of 3,5-dimethylphenylboronic acid with propyl alcohols under dehydrating conditions. A common method includes the use of a catalyst such as an acid or base to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the boronic acid to the boronate ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: Dipropyl (3,5-dimethylphenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Under certain conditions, the boronate ester can be reduced to yield boranes.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学研究应用
Dipropyl (3,5-dimethylphenyl)boronate has several applications in scientific research:
作用机制
The mechanism by which Dipropyl (3,5-dimethylphenyl)boronate exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom’s ability to form stable complexes with other molecules underlies its utility in various applications .
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
MIDA Boronates: These compounds feature a boronate ester protected by a MIDA group, offering enhanced stability and ease of handling.
Pinacol Boronates: Known for their stability and use in various synthetic applications.
Uniqueness: Dipropyl (3,5-dimethylphenyl)boronate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of propyl groups also imparts distinct physical and chemical properties compared to other boronates .
属性
CAS 编号 |
659726-33-7 |
|---|---|
分子式 |
C14H23BO2 |
分子量 |
234.14 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl)-dipropoxyborane |
InChI |
InChI=1S/C14H23BO2/c1-5-7-16-15(17-8-6-2)14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3 |
InChI 键 |
BWSLXNXCADKVHJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C)C)(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
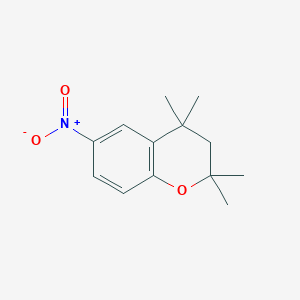

![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
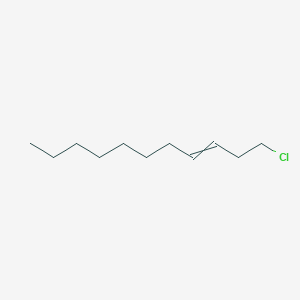
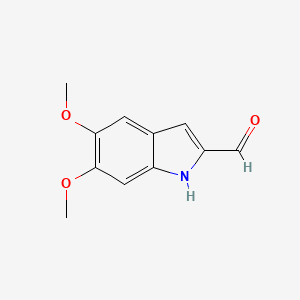
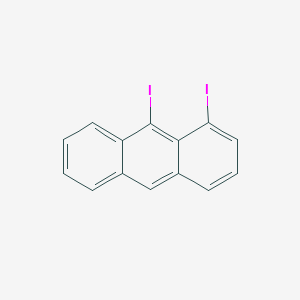
![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)
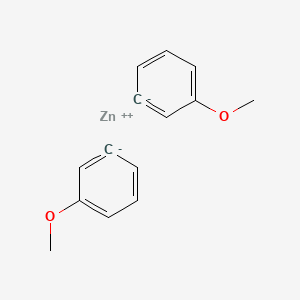

![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)
